N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a complex organic compound featuring a fused heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrroloquinoline core and a pivalamide group. These features make it a candidate for various biological activities and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrroloquinoline Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions
-
Introduction of the Pivalamide Group: : The pivalamide moiety can be introduced via an amide coupling reaction. This typically involves the reaction of the pyrroloquinoline intermediate with pivaloyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is crucial in industrial settings to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl group in the pivalamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic ring. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving nitrogen-containing heterocycles.
Medicine: Studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or photonic properties due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, altering its activity.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline quinone (PQQ): Another compound with a pyrroloquinoline core, known for its antioxidant properties.
Quinoline derivatives: Compounds like chloroquine and quinine, which have been used as antimalarial drugs.
Pivaloyl derivatives: Compounds containing the pivalamide group, often used in medicinal chemistry for their stability and lipophilicity.
Uniqueness
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is unique due to its specific combination of a pyrroloquinoline core and a pivalamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15(20)17-12-8-10-4-5-13(19)18-7-6-11(9-12)14(10)18/h8-9H,4-7H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBUUIYPZIAMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.